Potassium Benzenethiolate

Description

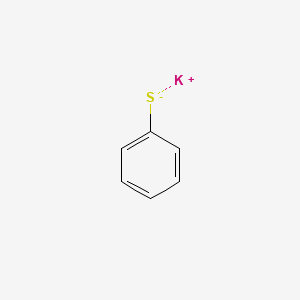

Potassium benzenethiolate (C₆H₅SK) is the potassium salt of benzenethiol (C₆H₅SH), a sulfur-containing aromatic compound. These compounds are widely used as nucleophiles or bases in organic synthesis due to the high reactivity of the thiolate anion (S⁻). Potassium benzenethiolate likely shares characteristics such as hygroscopicity, solubility in polar aprotic solvents, and utility in forming carbon-sulfur bonds in heterocyclic compounds (e.g., benzothiophenes) .

Properties

IUPAC Name |

potassium;benzenethiolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S.K/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALPPYUMFWGHEK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium benzenethiolate can be synthesized by reacting benzenethiol with potassium hydroxide. The reaction typically involves adding benzenethiol to an ice-cold solution of potassium hydroxide in water. The mixture is then stirred until the reaction is complete, resulting in the formation of potassium benzenethiolate .

Industrial Production Methods

In industrial settings, potassium benzenethiolate is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Potassium benzenethiolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: It can be reduced to regenerate benzenethiol.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Diphenyl disulfide.

Reduction: Benzenethiol.

Substitution: Various substituted benzene derivatives depending on the reactants used.

Scientific Research Applications

Potassium benzenethiolate has a wide range of applications in scientific research:

Chemistry: It is used as a nucleophile in organic synthesis to form carbon-sulfur bonds.

Biology: It is used in the study of enzyme mechanisms and protein modifications.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of potassium benzenethiolate involves its ability to act as a nucleophile. It can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in nucleophilic substitution reactions, potassium benzenethiolate attacks the electrophilic carbon atom, displacing a leaving group and forming a new carbon-sulfur bond .

Comparison with Similar Compounds

Alkali Metal Benzenethiolates

Sodium Benzenethiolate (C₆H₅SNa)

- Physical Properties : Molecular weight = 133.17 g/mol; available as white solids or aqueous solutions (20–40%) .

- Reactivity : Utilized in cyclization reactions, e.g., synthesizing benzothiophenes via reactions with chlorinated ketones .

- Applications : Preferred for aqueous-phase reactions due to its solubility in water.

Lithium Thiophenolate (C₆H₅SLi)

- Physical Properties : Molecular weight = 118.12 g/mol; typically stored as a 1.0 M solution in tetrahydrofuran (THF) .

- Reactivity : Higher nucleophilicity in organic solvents compared to sodium/potassium analogs due to smaller cation size.

- Applications : Forms coordination complexes with transition metals (e.g., Co(II)) for catalytic studies .

Potassium Benzenethiolate (C₆H₅SK)

- Inferred Properties : Molecular weight = 148.27 g/mol; expected to exhibit intermediate solubility between Na and Li analogs.

- Advantages: Larger cation size may enhance stability in non-polar solvents, facilitating reactions requiring mild conditions.

| Property | Potassium Benzenethiolate | Sodium Benzenethiolate | Lithium Thiophenolate |

|---|---|---|---|

| Molecular Weight | 148.27 g/mol | 133.17 g/mol | 118.12 g/mol |

| Solubility | Polar aprotic solvents | Water, polar solvents | THF, organic solvents |

| Typical Form | Solid (hygroscopic) | Solid or aqueous solution | Solution in THF |

| Key Application | Organic synthesis | Heterocycle synthesis | Coordination chemistry |

Transition Metal Benzenethiolates

Silver Benzenethiolate (C₆H₅SAg)

- Structure: Forms layered 2D nanostructures or nanoboxes, as seen in fluorinated derivatives .

- Applications: Catalyzes CO₂ reduction to CO with >500 A/g current density and near-unity selectivity due to suppressed hydrogen evolution . Serves as a precursor for hierarchically porous Ag nanostructures .

Cobalt(II) Benzenethiolate Complexes

- Coordination Geometry : Distorted tetrahedral structures (e.g., [Co(SPh)₄]²⁻) .

- Reactivity : Stabilizes high-spin Co(II) centers for redox-active catalysis.

| Property | Silver Benzenethiolate | Cobalt(II) Benzenethiolate |

|---|---|---|

| Molecular Weight | 217.03 g/mol | Varies with ligands |

| Structure | Layered/3D nanostructures | Tetrahedral coordination |

| Key Application | CO₂ reduction catalysis | Redox catalysis |

Key Research Findings

- Surface Adsorption: Benzenethiolate (C₆H₅S⁻) adsorbs on Au(111) at bridge sites with a 61° tilt from the surface normal. Van der Waals interactions stabilize self-assembled monolayers (SAMs), though ordered phases remain debated .

- Electronic Effects: Fluorinated silver benzenethiolates (e.g., 2F, 3F, 4F) exhibit directional organofluorine bonds, enabling tailored supramolecular architectures .

Biological Activity

Potassium benzenethiolate can be synthesized through several methods, typically involving the reaction of benzenethiol with potassium hydroxide or potassium carbonate. This results in the formation of a thiolate salt that retains the nucleophilic properties characteristic of thiolates. The compound is known for its ability to act as a nucleophile in various chemical reactions, particularly with electrophiles and transition metals.

Thiolates like potassium benzenethiolate are known to interact with biological molecules, potentially influencing enzyme activities and cellular redox states. The reactivity of thiol groups can modulate protein functions through mechanisms such as disulfide bond formation or reduction. Although specific studies on potassium benzenethiolate are scarce, insights can be gleaned from research on benzenethiol, which has been shown to exhibit various biological interactions.

Cytotoxicity Studies

Research has indicated that related thiolate compounds can demonstrate cytotoxic effects against cancer cell lines. For instance, complexes formed with gold(I) and thiolate ligands have shown significant anti-proliferative activity against human cancer cell lines such as A549 (lung), SKOV3 (ovary), and MCF-7 (breast) . This suggests that potassium benzenethiolate may also possess similar properties when utilized in appropriate chemical contexts.

Health Effects of Benzenethiol

Benzenethiol has been associated with acute health effects upon exposure, including skin irritation and respiratory issues. Chronic exposure may lead to more severe health outcomes such as cancer . Understanding these effects helps contextualize the potential risks associated with potassium benzenethiolate, especially in occupational settings where exposure may occur.

Genotoxicity Framework

A case study evaluating benzene—a structural analog—highlighted the importance of assessing genetic toxicity linked to exposure to organic solvents. This framework could also apply to potassium benzenethiolate, emphasizing the need for comprehensive studies on its genotoxic potential .

Comparative Analysis of Thiolates

To better understand potassium benzenethiolate's characteristics, a comparative analysis with similar compounds is useful:

| Compound | Formula | Unique Characteristics |

|---|---|---|

| Sodium Benzenethiolate | C₆H₅NaS | Similar reactivity but different solubility due to sodium. |

| Potassium Thiocyanate | KSCN | Functions as a pseudohalide; distinct synthetic pathways. |

| Sodium Thiophenolate | C₄H₃NaS | Exhibits unique electronic properties due to the aromatic system. |

| Silver Benzenethiolate | C₆H₅AgS | Forms stable complexes with silver ions; used in coordination chemistry. |

Q & A

(Basic) What are the standard methodologies for synthesizing potassium benzenethiolate, and how can purity be validated?

Potassium benzenethiolate is typically synthesized via deprotonation of benzenethiol using potassium hydroxide or potassium metal in anhydrous solvents like tetrahydrofuran (THF). Technical-grade purity (~90%) is common, but recrystallization or column chromatography can enhance purity . Validation involves nuclear magnetic resonance (NMR) for structural confirmation, inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual metals, and elemental analysis to verify stoichiometry. Purity is further assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC) .

(Basic) Which analytical techniques are essential for characterizing potassium benzenethiolate’s structure and adsorption behavior?

Key techniques include:

- X-ray diffraction (XRD) : Resolves crystal structure and coordination geometry in metal complexes .

- X-ray photoelectron spectroscopy (XPS) : Identifies sulfur bonding states (e.g., thiolate vs. thiol) on surfaces .

- Infrared (IR) spectroscopy : Detects S–Au vibrational modes (e.g., ~250 cm⁻¹ for Au–S stretching) in self-assembled monolayers (SAMs) .

- Electrochemical methods : Cyclic voltammetry evaluates redox behavior in coordination complexes .

(Advanced) How can contradictions in SAM formation on Au(111) surfaces be resolved?

Discrepancies arise from experimental conditions:

- Coverage density : Low-coverage studies (e.g., (3×3) unit cells) show disordered adsorption, while high-coverage systems stabilize ordered (2√3×√3) herringbone structures via van der Waals interactions .

- Substrate relaxation : Au(111) surface reconstruction (e.g., vacancy formation) impacts SAM ordering. DFT calculations reveal energy gains (~0.26 eV) from substrate relaxation, favoring tilted geometries (61° from surface normal) .

- Experimental validation : Combine scanning tunneling microscopy (STM) with computational models to correlate tilt angles and adsorption sites (e.g., fcc-hollow vs. bridge sites) .

(Advanced) What DFT parameters are critical for modeling benzenethiolate adsorption on metal surfaces?

- Functional selection : Hybrid functionals (e.g., B3LYP) or van der Waals-corrected methods (e.g., DFT-D3) account for dispersion forces in SAMs .

- Adsorption energy calculation : Compare relaxed vs. unrelaxed Au(111) surfaces to quantify substrate contributions (Table II in shows energy gains up to 0.26 eV).

- Charge density analysis : Evaluate electron redistribution at S–Au interfaces to predict work function changes (e.g., −1.2 eV shifts on Cu(100)) .

(Basic) What are common applications of potassium benzenethiolate in coordination chemistry?

It serves as a ligand in mononuclear Co(II) complexes (e.g., [Ph₄P]₂[Co(SPh)₄]), forming distorted tetrahedral geometries . Recent studies use zwitterionic derivatives (e.g., 4-(trimethylammonio)benzenethiolate) to synthesize luminescent metal-organic frameworks (MOFs) for electrocatalysis .

(Advanced) How do van der Waals interactions influence SAM stability and structure?

Van der Waals forces dominate in densely packed SAMs, reducing steric repulsion between aromatic rings. For benzenethiolate on Au(111), these interactions stabilize the (2√3×√3) herringbone phase, reducing tilt angles to ~20° and enhancing electronic coupling with the substrate .

(Basic) What safety protocols are required when handling potassium benzenethiolate?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts.

- Storage : Keep in inert atmospheres (argon) at 0–6°C to prevent oxidation .

(Advanced) What recent advancements leverage benzenethiolate derivatives in catalysis?

- Electrocatalysis : Co(II)-thiolate MOFs enhance oxygen evolution reaction (OER) efficiency (e.g., 10 mA/cm² at 270 mV overpotential) .

- Cross-coupling reactions : Pd nanoparticles supported on thiolate-functionalized polymers enable visible-light-driven Suzuki–Miyaura couplings in aqueous media .

(Basic) How is thermal stability assessed for potassium benzenethiolate under varying conditions?

Thermogravimetric analysis (TGA) under nitrogen/air reveals decomposition thresholds (>300°C in bulk, lower in SAMs due to Au–S bond instability). Electrochemical desorption studies in acidic/alkaline electrolytes quantify SAM stability (e.g., −0.8 V vs. Ag/AgCl for degradation) .

(Advanced) How to design experiments probing electronic properties of benzenethiolate on metal surfaces?

- Photoemission spectroscopy : Measure work function changes (e.g., UPS or Kelvin probe) induced by SAM dipole moments .

- Density of states (DOS) analysis : Use angle-resolved photoemission spectroscopy (ARPES) or DFT to map interface states near Fermi levels .

- Charge transfer quantification : Compare S 2p core-level shifts in XPS before/after adsorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.